molecular formula C19H22N2O4S B2628437 2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797016-97-7

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2628437
M. Wt: 374.46
InChI Key: PLHVTHXRFQFBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as NMS-832 and is used in scientific research to study the effects of cannabinoids on the human body. This compound has gained popularity in recent years due to its potent and selective binding to CB1 and CB2 receptors in the body.

Scientific Research Applications

Anti-tubercular Agents

  • Field : Medical Science, specifically in the treatment of Tuberculosis .
  • Application : The compound could potentially be used in the design and synthesis of potent anti-tubercular agents .
  • Method : The compound would be synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results : Among the tested compounds, some exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .

Treatment of Hepatitis C

  • Field : Medical Science, specifically in the treatment of Hepatitis C .
  • Application : The compound could potentially be used in the treatment of Hepatitis C .
  • Method : The compound would be used as a biologically active ingredient for manufacturing medicaments for the prevention or treatment of infection by a virus of the Flaviridae family .
  • Results : The compound could potentially inhibit replication of hepatitis C virus .

properties

IUPAC Name

N-methyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-20-18(22)13-26(24,25)15-9-11-21(12-10-15)19(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHVTHXRFQFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(1-naphthoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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